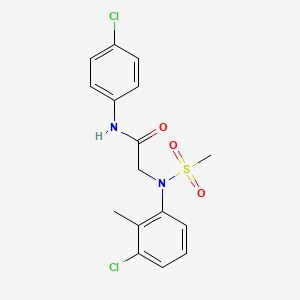
2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. Despite its potential therapeutic benefits, the drug has also been associated with various controversies, including its use as a performance-enhancing drug in sports and its potential health risks.
Wirkmechanismus
2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide works by activating the PPARδ in the body, which in turn stimulates the expression of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy expenditure, improved insulin sensitivity, and reduced inflammation. The drug has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in endurance and fat burning.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have shown that the drug can increase energy expenditure, improve insulin sensitivity, and reduce inflammation. It has also been shown to increase endurance and fat burning, as well as improve muscle fiber type switching. However, the drug has also been associated with potential adverse effects, including liver toxicity, cardiovascular risks, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide has several advantages for use in lab experiments, including its ability to activate the PPARδ in a selective and dose-dependent manner. It also has a long half-life, which allows for once-daily dosing. However, the drug has several limitations, including its potential for off-target effects, its poor water solubility, and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide, including its potential use in the treatment of metabolic and cardiovascular diseases, cancer, and neurodegenerative diseases. Further research is also needed to better understand the drug's mechanism of action, as well as its potential health risks. Additionally, there is a need for the development of more selective and safer PPARδ agonists for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-isopropyl-4-quinolinecarboxamide has been extensively studied in scientific research for its potential therapeutic benefits, particularly in the treatment of metabolic and cardiovascular diseases. Studies have shown that the drug can improve insulin sensitivity, reduce inflammation, and increase endurance and fat burning in animal models. It has also been shown to have potential benefits in the treatment of cancer, neurodegenerative diseases, and muscle wasting disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-propan-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)22-21(24)16-12-18(23-17-8-6-5-7-15(16)17)14-9-10-19(25-3)20(11-14)26-4/h5-13H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBVWTAHSKAHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(propan-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3447707.png)
![1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3447712.png)

![N-Benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-methanesulfonamide](/img/structure/B3447722.png)
![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3447728.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3447736.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid](/img/structure/B3447740.png)
![ethyl 2-{[3-(acetyloxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3447744.png)
![2-[(2-chlorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylic acid](/img/structure/B3447755.png)
![2-{[3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide](/img/structure/B3447767.png)
![ethyl 5-acetyl-2-[(4-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3447768.png)
![5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3447769.png)